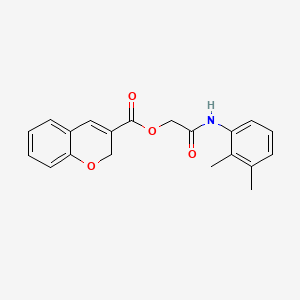![molecular formula C19H17BrO5Se B12936663 Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that belongs to the class of selenopheno-chromenes. This compound is characterized by the presence of a selenophene ring fused to a chromene structure, with additional functional groups including a bromine atom, a hydroxycyclohexyl group, and a carboxylate ester. The unique combination of these functional groups imparts distinctive chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the Selenophene Ring: The selenophene ring is introduced via a Diels-Alder reaction followed by oxidative aromatization.
Hydroxycyclohexyl Group Addition: The hydroxycyclohexyl group is added through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxycyclohexyl group can yield cyclohexanone or cyclohexanecarboxylic acid .
科学研究应用
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6H-benzo[c]chromenes
Uniqueness
Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate is unique due to the presence of the selenophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
分子式 |
C19H17BrO5Se |
|---|---|
分子量 |
484.2 g/mol |
IUPAC 名称 |
methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylate |
InChI |
InChI=1S/C19H17BrO5Se/c1-24-17(21)12-9-10-5-6-11-13(20)16(19(23)7-3-2-4-8-19)26-15(11)14(10)25-18(12)22/h5-6,9,23H,2-4,7-8H2,1H3 |
InChI 键 |
MHTBIRAFBHTBPI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C3=C(C=C2)C(=C([Se]3)C4(CCCCC4)O)Br)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



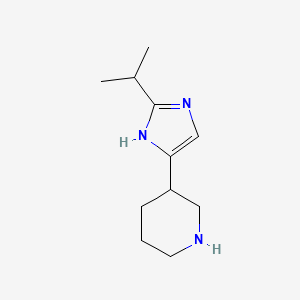
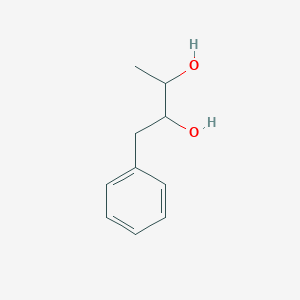
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
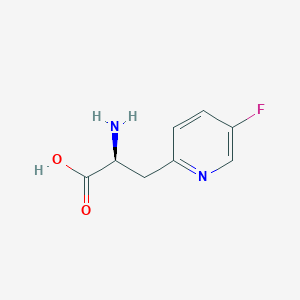
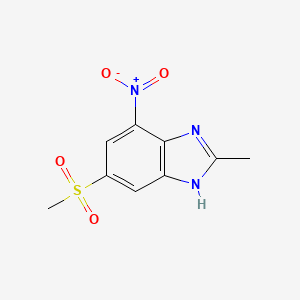
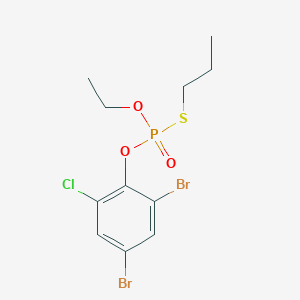
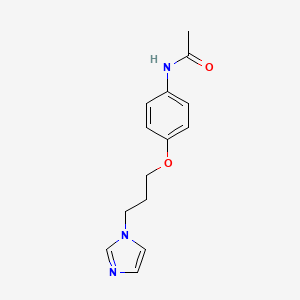

![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
